

Navigating the Synthesis and Application of Piperidine-Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(2-Piperidin-2-ylethyl)morpholine**

Cat. No.: **B1362214**

[Get Quote](#)

For researchers and professionals in drug development, the precise identification and characterization of novel chemical entities are paramount. This guide provides a comprehensive overview of a specific morpholine derivative, clarifying its nomenclature, chemical identity, and providing insights into its synthesis and potential applications.

Part 1: Core Identification and Nomenclature

The compound of interest, **4-(2-Piperidin-2-ylethyl)morpholine**, and its related isomers represent a class of molecules with significant potential in medicinal chemistry. The core structure features a piperidine ring linked to a morpholine ring via an ethyl bridge. However, slight variations in this linkage can lead to different isomers with distinct chemical properties and biological activities.

A critical first step is the unambiguous identification of the target molecule using its Chemical Abstracts Service (CAS) number. While the name "**4-(2-Piperidin-2-ylethyl)morpholine**" is specific, a closely related and more commonly referenced isomer is 4-(2-Piperidin-4-ylethyl)morpholine, which has the CAS number 500357-64-2. This guide will focus on this specific isomer while also providing context on other related structures to prevent ambiguity.

For clarity, the key structural differences between these related compounds are outlined below:

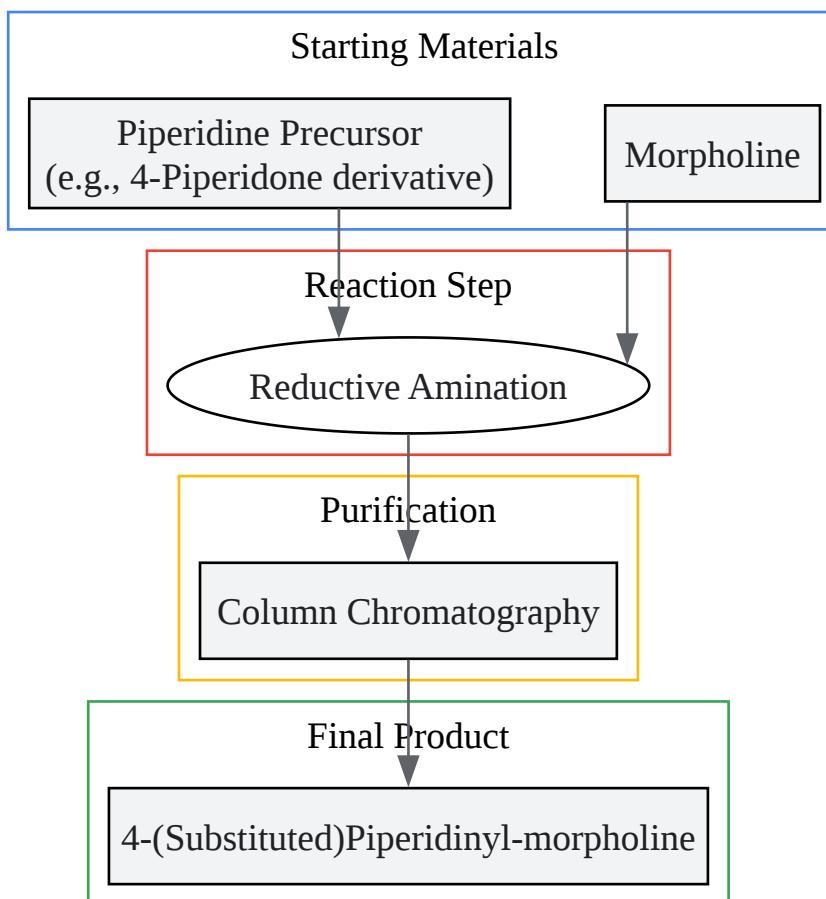
Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Structural Feature
4-(2-Piperidin-4-ylethyl)morpholin e	500357-64-2	C11H22N2O	198.31	Ethyl bridge connecting the 4-position of the piperidine ring to the morpholine nitrogen.
4-(2-Piperazin-1-ylethyl)morpholin e	4892-89-1	C10H21N3O	199.29	Contains a piperazine ring instead of a piperidine ring.
4-(Piperidin-4-ylmethyl)morphol ine	81310-62-5	C10H20N2O	184.28	A methylene bridge connects the 4-position of the piperidine ring to the morpholine nitrogen.
4-(Piperidin-4-yl)morpholine	53617-35-9	C9H18N2O	170.25	A direct bond between the 4-position of the piperidine ring and the morpholine nitrogen.

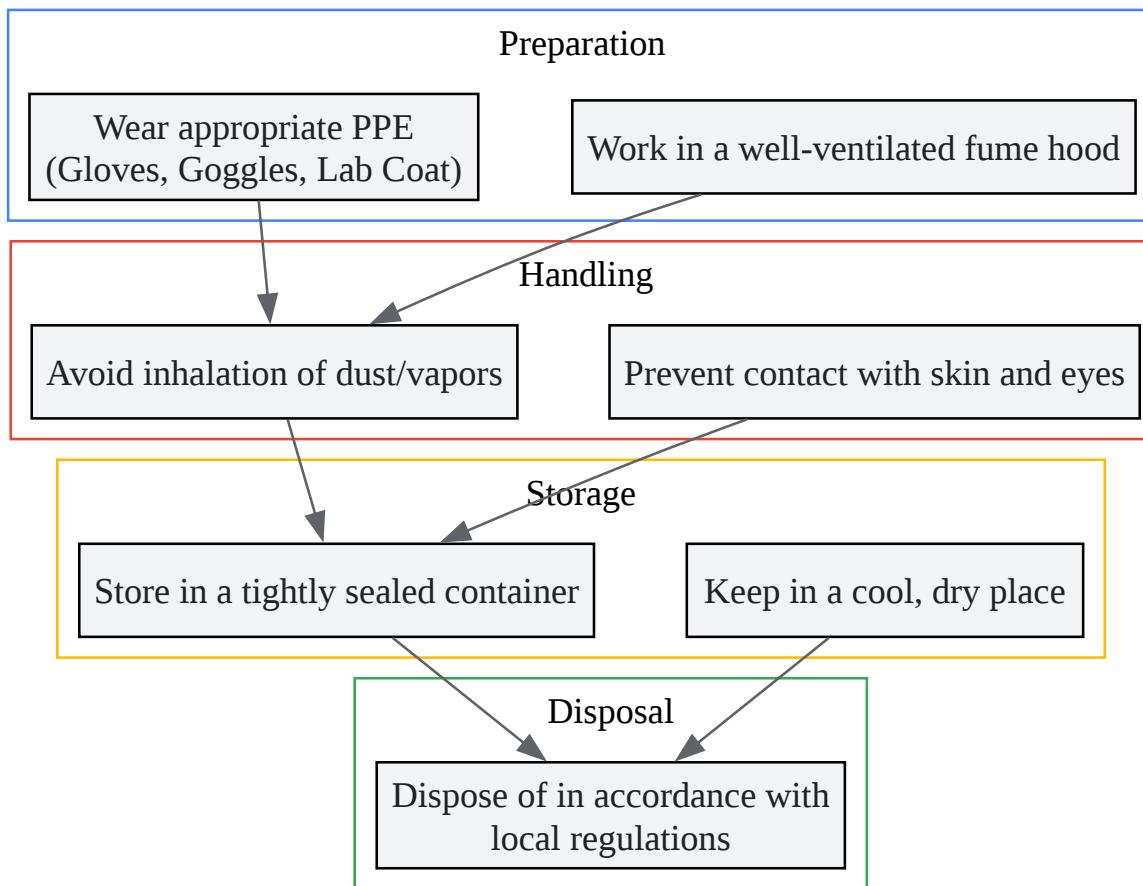
Part 2: Physicochemical Properties and Characterization

Understanding the physicochemical properties of 4-(2-Piperidin-4-ylethyl)morpholine is essential for its application in research and development.

Predicted Physicochemical Properties for 4-(2-Piperidin-4-ylethyl)morpholine (CAS: 500357-64-2)

Property	Value	Source
Boiling Point	293.3±15.0 °C	
Density	0.969±0.06 g/cm3	
pKa	10.65±0.10	


These predicted values provide a baseline for handling and experimental design. For instance, the predicted pKa suggests that the compound will be protonated at physiological pH, which has implications for its solubility and interaction with biological targets.


Part 3: Synthesis and Methodologies

The synthesis of piperidine-morpholine derivatives often involves multi-step processes. While specific synthesis routes for 4-(2-Piperidin-4-ylethyl)morpholine are not readily available in the public domain, a general understanding can be derived from the synthesis of related compounds.

A common strategy involves the reductive amination of a suitable ketone precursor. For example, the synthesis of 4-Morpholinopiperidine can be achieved by the deprotection of N-tert-butoxycarbonyl-4-piperidone with morpholine.

A generalized synthetic workflow for such compounds can be visualized as follows:

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Navigating the Synthesis and Application of Piperidine-Morpholine Derivatives: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362214#cas-number-for-4-2-piperidin-2-ylethyl-morpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com